5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Lipophilicity LogP Regioisomer

Researchers validating kinase or GPCR binding hypotheses cannot substitute generic isoxazole-4-carboxylic acids - the 4-pyridinyl regioisomer geometry is essential for reproducible SAR data. 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6) delivers the exact substitution pattern required. • Regiospecific 4-pyridinyl N-orientation for target binding validation vs. 3-pyridinyl analogs • Bifunctional scaffold (pyridine N + 4-COOH) enables amide/ester library synthesis for COX-targeted anti-inflammatory leads • CLogP 0.192, MW 204.18 - Lipinski-compliant, ideal baseline probe for ADME optimization Available with batch-to-batch consistency for synthetic route fidelity.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 90771-23-6
Cat. No. B1593804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
CAS90771-23-6
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
InChIKeyWHOBCXXYJKABST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid: Product Overview


5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6) is a heterocyclic building block featuring an isoxazole core with a methyl group at the 5-position, a carboxylic acid at the 4-position, and a 4-pyridinyl substituent at the 3-position . Its molecular formula is C10H8N2O3 with a molecular weight of 204.18 g/mol . It is categorized under aromatic heterocyclic carboxylic acids and is commercially available with a purity of 95% . The compound possesses one hydrogen bond donor and three acceptors, with a calculated CLogP of 0.192, indicating moderate lipophilicity . It is widely recognized as a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry research targeting inflammation, microbial infection, and cancer [1].

Regiospecific isoxazole building block (4-pyridinyl, 5-methyl, 4-carboxylic acid)
Versatile intermediate for amide/ester derivatization in medicinal chemistry
Moderate lipophilicity profile supports lead-like scaffold selection

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid: Procurement Case


The specific substitution pattern of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (methyl at 5-position, carboxylic acid at 4-position, 4-pyridinyl at 3-position) dictates its unique geometry and electronic properties, which cannot be replicated by generic 'isoxazole carboxylic acid' alternatives . Critical distinctions arise from regioisomerism (e.g., the 3-pyridin-3-yl vs. 4-pyridin-4-yl substitution ), the position of the carboxylic acid handle (4-carboxylic acid vs. 5-carboxylic acid ), and the nature of the substituent at the 5-position (methyl vs. hydrogen or ethyl). These structural variations lead to significant differences in physicochemical properties, such as calculated lipophilicity (CLogP) , which directly impact biological target engagement and synthetic utility. A direct substitution with a similar but structurally distinct analog risks altering the compound's reactivity, solubility profile, or, if used as a pharmacophore, its binding affinity and selectivity in biological assays. Therefore, procurement of the exact CAS 90771-23-6 is essential to maintain the fidelity of a synthetic route or the reproducibility of a biological finding.

Target (CAS 90771-23-6)
4-pyridinyl at isoxazole 3-position
Potential Substitute
3-pyridinyl regioisomer
Regioisomeric shift may alter electronic distribution and lipophilicity, affecting target engagement and synthetic reproducibility.
Target
4-carboxylic acid handle
Potential Substitute
5-carboxylic acid analog
Positional isomer changes synthetic vector and derivative orientation, limiting direct substitution in SAR libraries.
Target
5-methyl substituent
Potential Substitute
5-H or 5-ethyl analog
Different alkyl group may modify steric bulk and physicochemical properties, impacting lead optimization trajectories.

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid: Quantitative Differentiation


Lipophilicity Difference vs. 3-Pyridinyl Regioisomer

The lipophilicity of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, as indicated by its calculated LogP (CLogP), is a key differentiator from its close regioisomer, 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid. While specific experimental LogP data are not available in primary literature, the calculated LogP (CLogP) value for the target compound is 0.192 . This value is expected to differ from the 3-pyridinyl regioisomer (CAS 842958-54-7) due to the altered electron distribution and molecular dipole moment. This difference in lipophilicity can significantly influence the compound's behavior in biological systems, affecting membrane permeability and non-specific binding.

Regioisomer Lipophilicity
Data to verify
Target CLogP 0.192 vs 3-pyridinyl regioisomer (inferred difference)
Supports regioisomer-specific procurement for reproducible physicochemical behavior.
Experimental LogP not available for comparator; difference based on structural reasoning.
Lipophilicity LogP Regioisomer Physicochemical Property

Synthetic Handle Position: 4- vs. 5-Carboxylic Acid

The position of the carboxylic acid group is a critical structural feature for its role as a building block. 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid features the carboxylic acid at the 4-position of the isoxazole ring . This is in contrast to a closely related analog, 3-Pyridin-4-yl-isoxazole-5-carboxylic acid, which has the acid group at the 5-position . This regiochemical difference changes the molecule's synthetic vector and the electronic environment of the reactive center. The 4-carboxylic acid provides a unique handle for the synthesis of amides, esters, and other derivatives, offering a different spatial orientation for the growing molecule compared to a 5-carboxylic acid. This is essential for accessing specific chemical space in medicinal chemistry campaigns.

Carboxylic Acid Position
Class-level
4-COOH on isoxazole vs 5-COOH analog (qualitative structural difference)
Determines synthetic trajectory and spatial orientation for derivative library design.
Regiochemistry dictates reactivity; no direct quantitative comparison possible.
Synthetic Handle Reactivity Regiochemistry Building Block

Lipinski's Rule of Five Compliance

An assessment of drug-likeness indicates that 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid complies with Lipinski's Rule of Five, a set of guidelines used to evaluate the oral bioavailability of a compound [1]. This is based on its molecular weight (204.18 g/mol), calculated LogP (0.192), and number of hydrogen bond donors (1) and acceptors (3) [1]. While this is a class-level feature for many small molecules, it is a valuable differentiator from larger, more complex isoxazole analogs that may violate these rules and face challenges in drug development. The compound's favorable profile supports its use as a core scaffold in hit-to-lead optimization programs.

Drug-likeness Compliance
Reported
Compliant with Lipinski's Rule of Five (MW 204.18, CLogP 0.192, 1 HBD, 3 HBA)
Supports selection as a lead-like scaffold for oral drug-likeness optimization.
Based on calculated properties; experimental ADME validation recommended.
Drug-likeness Lipinski's Rule ADME Physicochemical Property

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid: Research Applications


Anti-Inflammatory and Analgesic Lead Optimization

Based on evidence from structurally related pyridinylisoxazole derivatives, this compound serves as a core scaffold for the development of novel anti-inflammatory and analgesic agents [1]. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) around the isoxazole ring, specifically targeting cyclooxygenase (COX) enzymes. Researchers can use the 4-carboxylic acid handle to synthesize a library of amide or ester derivatives, investigating their potential to modulate inflammatory pathways. This is a direct application stemming from the compound's classification as a pyridinylisoxazole and its demonstrated potential in this therapeutic area [1].

Antimicrobial and Anticancer Derivative Synthesis

The compound is a valuable building block for the synthesis of more complex molecules with potential antimicrobial and anticancer activities [2]. Its bifunctional nature (pyridine nitrogen and carboxylic acid) allows for diverse derivatization. Researchers investigating novel antibacterial agents or seeking to inhibit cancer cell proliferation can utilize this compound as a central core to generate focused chemical libraries. This application is supported by the general biological activity profile of pyridinylisoxazole derivatives, as noted in peer-reviewed literature [2].

Physicochemical Probe for Medicinal Chemistry

Given its favorable drug-likeness profile (Lipinski Rule of 5 compliant) and defined physicochemical properties (e.g., CLogP 0.192) , this compound is an ideal probe for early-stage medicinal chemistry campaigns. It can be used to establish baseline ADME parameters for a new chemical series. Its moderate lipophilicity and low molecular weight make it a suitable starting point for lead optimization, allowing medicinal chemists to monitor the impact of subsequent structural modifications on key properties like solubility and permeability.

Regioisomeric Selectivity in Target Binding

The specific 4-pyridinyl substitution pattern differentiates it from its 3-pyridinyl regioisomer . This makes the compound a critical tool for investigating the impact of regioisomerism on biological target binding. In studies where the target protein (e.g., a kinase or GPCR) shows a preference for a specific orientation of the pyridine nitrogen, this compound can be used to validate binding hypotheses and confirm the selectivity of the interaction, thereby providing crucial SAR data that the 3-pyridinyl analog cannot offer.

Application
Selection Property
Validation Focus
Anti-inflammatory lead optimization
Regiospecific 4-carboxylic acid handle
COX pathway SAR evaluation
Antimicrobial and anticancer probe synthesis
Bifunctional pyridine/carboxylic acid core
Activity-based library screening
Physicochemical probe for med chem
Favorable drug-likeness profile
ADME parameter baseline establishment
Regioisomeric target-binding studies
4-pyridinyl orientation specificity
Target engagement selectivity confirmation

Technical Documentation Hub

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17 linked technical documents
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